HMPL-523 -

HMPL-523

Catalog Number: EVT-269491
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HMPL-523 is an orally available inhibitor of spleen tyrosine kinase (Syk), with potential immunomodulating and antineoplastic activities. Upon oral administration of Syk inhibitor HMPL-523, this agent binds to and inhibits the activity of Syk. This inhibits B-cell receptor (BCR) signaling, which leads to the inhibition of B-cell activation, and prevents tumor cell activation, migration, adhesion and proliferation.
Classification

HMPL-523 falls under the category of small molecule inhibitors and is classified as an anti-cancer agent targeting specific kinases involved in immune cell signaling. Its mechanism focuses on inhibiting SYK, which plays a significant role in the B-cell receptor signaling pathway, making it a promising candidate for treating conditions characterized by aberrant B-cell activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of HMPL-523 involves several key steps that utilize standard organic chemistry techniques. The compound was developed through structure-activity relationship studies, which optimized its potency and selectivity for SYK. The synthetic route typically includes:

  1. Starting Materials: Selection of appropriate precursors that can undergo functionalization.
  2. Reactions: Employing reactions such as coupling reactions to form the core structure of HMPL-523.
  3. Purification: Utilizing chromatographic techniques to purify the final product.

The detailed synthetic pathway has not been publicly disclosed in full but involves modifications to ensure high selectivity against SYK while minimizing activity against other kinases .

Molecular Structure Analysis

Structure and Data

The molecular structure of HMPL-523 is characterized by its unique arrangement that allows for selective binding to SYK.

  • Molecular Formula: C₁₈H₁₉N₅O
  • Molecular Weight: 307.37 g/mol
  • Structural Features: Contains a bicyclic core structure that is crucial for its binding affinity.

The three-dimensional conformation facilitates interaction with the ATP-binding site of SYK, inhibiting its activity effectively .

Chemical Reactions Analysis

Reactions and Technical Details

HMPL-523 acts primarily through competitive inhibition of SYK. The compound binds to the active site of SYK, preventing ATP from binding and thus inhibiting downstream signaling pathways critical for cell proliferation and survival in B-cell malignancies.

In preclinical studies, HMPL-523 demonstrated potent inhibition of SYK activity in various cellular assays, showcasing its potential effectiveness against B-cell malignancies . The compound's efficacy was assessed through in vitro assays measuring cellular responses upon treatment with varying concentrations of HMPL-523.

Mechanism of Action

Process and Data

The mechanism of action for HMPL-523 involves inhibition of SYK-mediated signaling pathways:

  1. Binding: HMPL-523 selectively binds to the ATP-binding pocket of SYK.
  2. Inhibition: This binding prevents phosphorylation events that are essential for B-cell receptor signaling.
  3. Outcome: The inhibition leads to decreased survival signals in malignant B-cells, promoting apoptosis and reducing tumor growth.

Clinical data indicate that patients treated with HMPL-523 showed promising responses in terms of tumor reduction and improved safety profiles compared to traditional therapies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HMPL-523 exhibits several notable physical and chemical properties:

  • Appearance: White to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide; limited solubility in water.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

These properties are crucial for formulating the drug for oral administration, ensuring adequate bioavailability upon ingestion .

Applications

Scientific Uses

HMPL-523 is primarily being explored for:

  1. Oncology: Treatment of various types of B-cell lymphomas including chronic lymphocytic leukemia, mantle cell lymphoma, and follicular lymphoma.
  2. Autoimmune Diseases: Investigated for conditions such as primary immune thrombocytopenia, where it may help modulate immune response effectively.

Ongoing clinical trials are aimed at establishing the recommended dosages and assessing long-term efficacy and safety across different patient populations .

Molecular Mechanisms of Syk Inhibition by HMPL-523

Structural Basis of Syk-HMPL-523 Interaction Dynamics

HMPL-523 (sovleplenib) is an adenosine triphosphate (ATP)-competitive inhibitor that binds to the active site of spleen tyrosine kinase (Syk) with high specificity. The compound exhibits an IC₅₀ of 25 nM against purified Syk kinase, demonstrating superior potency compared to early-generation inhibitors like fostamatinib's active metabolite R406 [5] [6]. Structural analyses reveal that HMPL-523 forms critical hydrogen bonds with Syk's hinge region residues (Cys502 and Glu500) and hydrophobic interactions within the catalytic pocket (Val452, Leu377), stabilizing the kinase in an inactive conformation [5]. This binding mode confers exceptional selectivity, with >100-fold specificity over related kinases like LYN (IC₅₀ 921 nM) and FGFR2 (IC₅₀ 3.2 μM), minimizing off-target effects that plagued earlier Syk inhibitors [5] [6]. The compound's sulfonamide moiety enables optimal orientation within the ATP-binding cleft, while its chiral center ([R]-configuration) enhances binding affinity by 15-fold compared to the S-enantiomer [6].

Table 1: Kinase Selectivity Profile of HMPL-523

KinaseIC₅₀ (μM)Selectivity vs Syk
Syk0.0251x
FLT30.0632.5x
KDR0.39015.6x
LYN0.92136.8x
FGFR23.214128.6x
AUR A3.969158.8x

Source: [5] [6]

Allosteric Modulation of B-Cell Receptor Signaling Pathways

By targeting Syk at the apex of B-cell receptor (BCR) signaling, HMPL-523 induces allosteric disruption of signalosome assembly. Syk phosphorylation initiates the formation of a multi-protein complex including BLNK (B-cell linker protein), BTK, and PLCγ. HMPL-523 treatment at 0.1–0.2 μM reduces BLNK phosphorylation by >80% in REC-1 mantle cell lymphoma and ARH-77 plasma cell lines, preventing scaffold formation [1] [5]. This effectively decouples upstream BCR engagement from downstream effectors, as evidenced by:

  • Disrupted translocation of BTK to the plasma membrane
  • Impaired PLCγ phosphorylation and subsequent calcium flux
  • Abrogated PI3Kδ recruitment and PIP₃ generation

Notably, HMPL-523 demonstrates synergistic cytotoxicity when combined with BTK inhibitors (e.g., ibrutinib) or PI3Kδ inhibitors (e.g., idelalisib) in diffuse large B-cell lymphoma models, indicating complementary mechanisms within the BCR pathway [5] [6]. The compound's pharmacokinetic profile enables sustained pathway suppression, with plasma concentrations exceeding the Syk IC₅₀ for >12 hours post-administration at therapeutic doses [1].

Downstream Effects on NF-κB and MAPK Cascades

Inhibition of Syk by HMPL-523 propagates through two critical effector pathways: the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) cascades. At molecular concentrations of 0.1–1 μM, HMPL-523 suppresses:

  • NF-κB Activation: Reduces IκBα degradation by 75% and nuclear translocation of p65 by 60–80%, quantified via electrophoretic mobility shift assays [1]. This downregulates anti-apoptotic genes (BCL2, BCL-XL) and proliferation signals (CCND1, MYC).
  • MAPK Signaling: Attenuates phosphorylation of ERK1/2 by 85%, JNK by 70%, and p38 by 65% within 2 hours in B-cell lymphoma lines [1] [5]. Consequent reduction in AP-1 transcription factor activity diminishes inflammatory cytokine production (IL-6, IL-10, TNF-α).

Table 2: Downstream Signaling Protein Inhibition by HMPL-523

Signaling ProteinPhosphorylation ReductionTime to Maximum Effect
BLNK>80%1 hour
ERK1/285%2 hours
AKT78%2 hours
PLCγ182%1.5 hours
p3865%2 hours

Source: [1] [5]

These dual effects converge to induce G₁ cell cycle arrest and mitochondrial apoptosis. In REC-1 xenograft models, HMPL-523 (100 mg/kg/day) increased caspase-3 cleavage by 5-fold and reduced Ki-67 proliferation index by 60% [5] [6]. Transcriptome analysis further revealed downregulation of B-cell activation signatures (CD69, CD86) and upregulation of pro-apoptotic genes (BAX, PMAIP1) [1].

Disruption of Fcγ Receptor-Mediated Phagocytic Activity

Beyond B-cell malignancies, HMPL-523 potently interferes with Fcγ receptor (FcγR) signaling in myeloid cells, a mechanism critical for autoimmune conditions like immune thrombocytopenia (ITP). Syk couples FcγR activation to phagocytosis through:

  • Phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs)
  • Recruitment of Vav family guanine nucleotide exchange factors
  • Rho GTPase-mediated cytoskeletal reorganization

HMPL-523 at 0.157 μM achieves half-maximal inhibition of B-cell activation in human whole blood assays, blocking FcγR-dependent phagocytosis of antibody-coated platelets [2] [7]. In macrophage models, the compound reduces platelet engulfment by 70–90% by inhibiting Syk-dependent formation of the phagocytic synapse [3] [4]. This occurs via:

  • Impaired Vav1 phosphorylation (85% reduction)
  • Disrupted Rac1 activation and F-actin polymerization
  • Failed formation of the Arp2/3 actin nucleation complex

Notably, HMPL-523 preserves GPVI-mediated platelet function, demonstrating specificity for FcγR over collagen receptor pathways [3]. This mechanistic distinction may explain its reduced bleeding risk profile compared to broad-spectrum kinase inhibitors.

Table 3: Compound Summary

PropertyHMPL-523 (Sovleplenib)
CAS Number1415792-84-5
Molecular FormulaC₂₄H₃₀N₆O₃S
Molecular Weight482.6 g/mol
MechanismSelective Syk inhibitor
Syk IC₅₀25 nM
Primary IndicationsB-cell malignancies, ITP
Development StagePhase III (ITP), Phase II (NHL)

Sources: [3] [5] [6]

Properties

Product Name

HMPL-523

IUPAC Name

Unknown

SMILES

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

HMPL-523; HMPL 523; HMPL523.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.